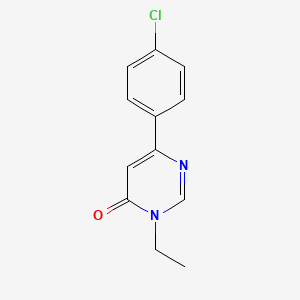

6-(4-chlorophenyl)-3-ethylpyrimidin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(4-Chlorophenyl)-3-ethylpyrimidin-4(3H)-one is a chemical compound belonging to the pyrimidinone class This compound features a pyrimidin-4-one core substituted with a 4-chlorophenyl group and an ethyl group at the 3-position

Synthetic Routes and Reaction Conditions:

Condensation Reaction: One common synthetic route involves the condensation of ethyl acetoacetate with 4-chlorobenzaldehyde in the presence of urea. This reaction typically requires heating under reflux conditions to facilitate the formation of the pyrimidinone ring.

Cyclization Reaction: Another method involves the cyclization of a suitable precursor, such as a β-ketoester, with an appropriate amine under acidic conditions. This reaction often proceeds via the formation of an intermediate enamine, which then cyclizes to form the pyrimidinone core.

Industrial Production Methods: Industrial production of this compound typically involves large-scale condensation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can occur at the pyrimidinone core, often involving halogenation or alkylation reactions.

Common Reagents and Conditions:

Oxidation: KMnO₄, H₂CrO₄, aqueous conditions.

Reduction: LiAlH₄, NaBH₄, in anhydrous ether.

Substitution: Halogenating agents (e.g., Br₂, Cl₂), alkylating agents (e.g., alkyl halides), polar aprotic solvents.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Halogenated pyrimidinones, alkylated pyrimidinones.

Aplicaciones Científicas De Investigación

6-(4-Chlorophenyl)-3-ethylpyrimidin-4(3H)-one has shown potential in various scientific research applications:

Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has been studied for its biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: The compound's derivatives are being explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials with unique properties, such as enhanced thermal stability and chemical resistance.

Mecanismo De Acción

The mechanism by which 6-(4-Chlorophenyl)-3-ethylpyrimidin-4(3H)-one exerts its effects involves interactions with specific molecular targets and pathways. For example, its derivatives may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact mechanism can vary depending on the specific derivative and its biological target.

Comparación Con Compuestos Similares

4-Chlorophenol: A phenolic compound with similar chlorophenyl group.

Ethyl acetoacetate: A β-ketoester used in the synthesis of pyrimidinones.

Urea: A common reagent in the synthesis of pyrimidinones.

Uniqueness: 6-(4-Chlorophenyl)-3-ethylpyrimidin-4(3H)-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Its pyrimidinone core and chlorophenyl group contribute to its distinct properties compared to other similar compounds.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

6-(4-chlorophenyl)-3-ethylpyrimidin-4(3H)-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and its interactions with key protein kinases.

Chemical Structure and Properties

The compound belongs to the pyrimidine class of heterocycles, characterized by a pyrimidinone core substituted with a 4-chlorophenyl group and an ethyl group. Its structural formula can be represented as follows:

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. It has been shown to inhibit the growth of various cancer cell lines, including leukemia, prostate, and breast cancers. The compound's mechanism appears to involve the inhibition of key signaling pathways associated with tumor growth.

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | Inhibition (%) | IC50 (µM) |

|---|---|---|

| A498 (Renal) | 74.3 | 0.173 ± 0.012 |

| MDA-MB-435 (Melanoma) | 54.59 | Not specified |

| HCT-116 (Colon) | Moderate | Not specified |

The compound was found to have an IC50 value comparable to established anticancer agents like imatinib and lapatinib, indicating its potential as a therapeutic agent against specific types of cancer .

The biological activity of this compound is largely attributed to its ability to inhibit multiple tyrosine kinases, which are crucial in cancer cell proliferation and survival. Notably, it has shown potent inhibitory effects on cyclin-dependent kinase 2 (CDK2), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor 2 (VEGFR2).

Table 2: Inhibitory Activity Against Tyrosine Kinases

| Kinase Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| CDK2 | ATP non-competitive | 0.173 ± 0.012 |

| EGFR | ATP competitive | 0.177 ± 0.032 |

| HER2 | ATP non-competitive | 0.079 ± 0.015 |

Molecular docking studies suggest that the compound interacts with the ATP-binding sites of these kinases, stabilizing their inactive conformations and thereby inhibiting their activity .

Case Studies

A notable study investigated the effects of various derivatives of pyrimidinones, including this compound, on different cancer cell lines. The results indicated that this compound not only exhibited cytotoxic effects but also induced apoptosis in treated cells, as evidenced by annexin V-FITC staining assays .

Case Study Summary

- Study Design : Evaluation of cytotoxic effects on a panel of human tumor cell lines.

- Findings : Significant growth inhibition in leukemia and prostate cancer cell lines.

- : The compound shows promise as a lead structure for further development into anticancer therapeutics.

Propiedades

IUPAC Name |

6-(4-chlorophenyl)-3-ethylpyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O/c1-2-15-8-14-11(7-12(15)16)9-3-5-10(13)6-4-9/h3-8H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMZXSQWDUICEOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC(=CC1=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.